molecular formula C33H62O4 B14335150 Methyl 3-oxo-2-tetradecanoyloctadecanoate CAS No. 103576-47-2

Methyl 3-oxo-2-tetradecanoyloctadecanoate

Cat. No.: B14335150
CAS No.: 103576-47-2
M. Wt: 522.8 g/mol
InChI Key: FMYSWTLMSSCYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2-tetradecanoyloctadecanoate typically involves esterification and ketonization reactions. One common method is the esterification of 3-oxo-2-tetradecanoyloctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-tetradecanoyloctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-2-tetradecanoyloctadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-tetradecanoyloctadecanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester group can undergo hydrolysis, releasing the active fatty acid, which can then interact with lipid metabolism enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2-tetradecanoyloctadecanoate is unique due to its long-chain structure and the presence of both a ketone and a tetradecanoyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

103576-47-2

Molecular Formula

C33H62O4

Molecular Weight

522.8 g/mol

IUPAC Name

methyl 3-oxo-2-tetradecanoyloctadecanoate

InChI

InChI=1S/C33H62O4/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-29-31(35)32(33(36)37-3)30(34)28-26-24-22-20-18-15-13-11-9-7-5-2/h32H,4-29H2,1-3H3

InChI Key

FMYSWTLMSSCYFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(=O)CCCCCCCCCCCCC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.